Cas no 214262-97-2 (1-(3-Fluorophenyl)cyclopentanecarboxylic acid)

1-(3-Fluorophenyl)cyclopentanecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(3-Fluorophenyl)cyclopentanecarboxylic acid
- 1-(3-Fluorophenyl)cyclopentane-1-carboxylate
- 1-(3-fluorophenyl)cyclopentane-1-carboxylic acid
- 1-(3-fluorophenyl)-1-cyclopentane carboxylic acid
- 1-(3-FLUOROPHENYL)CYCLOPENTANECARBOXYLICACID
- DTXSID20352937
- A879109
- J-014050
- CS-0199030
- AKOS000271145
- 214262-97-2
- 1-(3-Fluorophenyl)cyclopentanecarboxylic acid,98
- MFCD00800624
- 1-(3-FLUOROPHENYL)CYCLOPENTANECARBOXYLIC ACID, 98
- TS-02968
- AB90646
- 1-(3-Fluorophenyl)cyclophentanecarboxylic acid
- 1-(3-Fluorophenyl)cyclopentanecarboxylic acid, AldrichCPR
- A50565
- SY168417
- SCHEMBL2079237
- Z104505412
- EN300-21619
-
- MDL: MFCD00800624
- インチ: InChI=1S/C12H13FO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15)
- InChIKey: RLAKVCCLVVITLS-UHFFFAOYSA-N
- ほほえんだ: C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)O
計算された属性
- せいみつぶんしりょう: 208.09000
- どういたいしつりょう: 208.09
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 37.3A^2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.1262 (estimate)
- ゆうかいてん: 149-153 ºC
- ふってん: 343.4 ℃ at 760 mmHg
- フラッシュポイント: 161.5±25.9 °C
- PSA: 37.30000
- LogP: 2.72210
- ようかいせい: 使用できません
- じょうきあつ: 0.0±0.8 mmHg at 25°C
1-(3-Fluorophenyl)cyclopentanecarboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26; S37/39
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21619-0.25g |
1-(3-fluorophenyl)cyclopentane-1-carboxylic acid |
214262-97-2 | 95.0% | 0.25g |
$19.0 | 2025-02-20 | |
Enamine | EN300-21619-5.0g |
1-(3-fluorophenyl)cyclopentane-1-carboxylic acid |
214262-97-2 | 95.0% | 5.0g |
$94.0 | 2025-02-20 | |
TRC | F632320-100mg |
1-(3-Fluorophenyl)cyclopentanecarboxylic Acid |
214262-97-2 | 100mg |
$ 80.00 | 2022-06-04 | ||
Apollo Scientific | PC530022-5g |
1-(3-Fluorophenyl)cyclopentanecarboxylic acid |
214262-97-2 | 98% | 5g |
£110.00 | 2025-02-21 | |
Alichem | A019122575-10g |
1-(3-Fluorophenyl)cyclopentanecarboxylic acid |
214262-97-2 | 95% | 10g |
$331.10 | 2023-09-02 | |
Key Organics Ltd | TS-02968-50MG |
1-(3-Fluorophenyl)cyclopentanecarboxylic acid |
214262-97-2 | >90% | 50mg |
2023-09-09 | ||
Fluorochem | 066504-1g |
1-(3-Fluorophenyl)cyclopentanecarboxylic acid |
214262-97-2 | 97% | 1g |
£29.00 | 2022-03-01 | |
Chemenu | CM203102-10g |
1-(3-Fluorophenyl)cyclopentanecarboxylic acid |
214262-97-2 | 95% | 10g |
$281 | 2024-07-18 | |
Enamine | EN300-21619-1g |
1-(3-fluorophenyl)cyclopentane-1-carboxylic acid |
214262-97-2 | 95% | 1g |
$30.0 | 2023-09-16 | |
Ambeed | A767568-250mg |
1-(3-Fluorophenyl)cyclopentanecarboxylic acid |
214262-97-2 | 98% | 250mg |
$18.0 | 2024-07-28 |
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
1-(3-Fluorophenyl)cyclopentanecarboxylic acidに関する追加情報
Professional Introduction to 1-(3-Fluorophenyl)cyclopentanecarboxylic acid (CAS No: 214262-97-2)
1-(3-Fluorophenyl)cyclopentanecarboxylic acid, with the chemical identifier CAS No. 214262-97-2, is a significant compound in the realm of pharmaceutical chemistry and drug development. This molecule, featuring a cyclopentane ring substituted with a carboxylic acid group and a 3-fluorophenyl moiety, has garnered attention due to its structural versatility and potential biological activities. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The structure of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid is characterized by its rigid cyclopentane core, which provides stability while allowing for modifications at various positions. The carboxylic acid functionality at one end of the molecule enables interactions with biological targets such as enzymes and receptors, while the 3-fluorophenyl group enhances lipophilicity and metabolic stability. These features make it an attractive candidate for further derivatization and exploration in medicinal chemistry.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced binding affinity, improved pharmacokinetic profiles, and increased resistance to metabolic degradation. The fluorine atom in 1-(3-Fluorophenyl)cyclopentanecarboxylic acid contributes to these advantages by modulating electron density and influencing molecular interactions. This has led to its investigation in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid is its potential as a precursor for more complex molecules. Researchers have leveraged its framework to develop inhibitors targeting specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases, which are overactive in cancers like leukemia and solid tumors. The fluorophenyl moiety plays a crucial role in binding to these targets by providing critical hydrogen bonding interactions and hydrophobic complementarity.
The pharmaceutical applications of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid extend beyond oncology. Inflammation, another major therapeutic area, has seen the development of novel anti-inflammatory agents based on fluorinated scaffolds. These compounds often exhibit higher efficacy and lower toxicity compared to traditional non-fluorinated analogs. The cyclopentane ring, with its unique conformational flexibility, allows for optimal positioning of functional groups relative to biological targets, enhancing drug-receptor interactions.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 1-(3-Fluorophenyl)cyclopentanecarboxylic acid. Molecular modeling techniques enable researchers to predict binding affinities and optimize structures before experimental synthesis. This approach has been instrumental in identifying lead compounds with high potential for further development. The integration of machine learning algorithms into drug design has also enhanced the efficiency of virtual screening campaigns, allowing for rapid evaluation of large libraries of fluorinated derivatives.
The synthesis of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include Friedel-Crafts acylation followed by reduction and fluorination at the aromatic ring. Advances in synthetic methodologies have improved yields and purity, making it more feasible to explore derivatives systematically. Catalytic processes, particularly those employing transition metals like palladium or copper, have been particularly effective in introducing fluorine atoms selectively.
In conclusion, 1-(3-Fluorophenyl)cyclopentanecarboxylic acid (CAS No: 214262-97-2) represents a promising compound with diverse pharmaceutical applications. Its unique structural features—combining a cyclopentane core with a fluorinated aromatic group—make it an excellent scaffold for drug discovery. The growing body of research highlights its potential in addressing various diseases through targeted inhibition of key biological pathways. As computational tools continue to evolve and synthetic techniques improve, the future looks bright for further exploration and development based on this versatile molecule.
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